Dimethylarsinomercaptoethanol
Description
Dimethylarsinomercaptoethanol is an organoarsenic compound featuring a dimethylarsino group (-As(CH₃)₂) bound to a mercaptoethanol (HSCH₂CH₂OH) moiety. This structure combines the reactivity of arsenic with the thiol and hydroxyl functional groups of mercaptoethanol, making it relevant in biochemical and toxicological studies.
Properties
CAS No. |
85653-39-0 |
|---|---|
Molecular Formula |
C4H11AsOS |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
2-dimethylarsanylsulfanylethanol |
InChI |
InChI=1S/C4H11AsOS/c1-5(2)7-4-3-6/h6H,3-4H2,1-2H3 |
InChI Key |
XGXQZMDBRWCHOK-UHFFFAOYSA-N |
SMILES |
C[As](C)SCCO |
Canonical SMILES |
C[As](C)SCCO |
Other CAS No. |
53380-62-4 85653-39-0 |
Synonyms |
dimethylarsinomercaptoethanol DMAME |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Dimethylarsino-Compounds and Their Features
| Compound Name | Chemical Substituent | Key Functional Groups | Potential Applications/Properties |
|---|---|---|---|
| Dimethylarsinomercaptoethanol | Mercaptoethanol (HSCH₂CH₂OH) | -SH, -OH, -As(CH₃)₂ | Metal chelation, enzyme inhibition |
| Dimethylarsino-cysteine | Cysteine (HSCH₂CH(NH₂)COOH) | -SH, -NH₂, -COOH, -As(CH₃)₂ | Biochemical interactions, redox modulation |
| Dimethylarsinopenicillamine | Penicillamine (HSCH₂C(CH₃)₂NH₂) | -SH, -NH₂, -As(CH₃)₂ | Chelation therapy, arsenic detoxification |
| Dimethylarsinoylacetic acid | Acetic acid (CH₃COOH) | -COOH, -As(CH₃)₂ | Solubility in aqueous systems |
| Dimethylthioarsinic acid | Thio group (-S-) | -S-, -As(CH₃)₂ | Sulfur-mediated redox activity |
Sources : Structural data derived from arsenical classifications , with functional group analysis inferred from analogous compounds.
Functional and Chemical Properties
- Reactivity with Thiols: Dimethylarsinomercaptoethanol’s mercaptoethanol group enables thiol-disulfide exchange reactions, similar to dimethylarsino-cysteine and penicillamine derivatives. However, the absence of amino or carboxylic acid groups (unlike cysteine or penicillamine) limits its participation in zwitterionic interactions .
- Solubility: The hydroxyl group in mercaptoethanol enhances water solubility compared to dimethylthioarsinic acid, which lacks polar oxygen .
- Toxicity Profile: Dimethylarsinomercaptoethanol’s toxicity is likely intermediate between highly toxic dimethylarsine (volatile, gaseous) and less reactive dimethylarsinoylacetic acid. This is attributed to the balance between arsenic’s electrophilicity and the stabilizing effects of the mercaptoethanol ligand .
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